3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide
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Overview
Description
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a 3-methyl group and a pyridin-3-ylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with pyridin-3-ylamine in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and π-π interactions with its targets contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylcarbamothioyl)benzamide: Lacks the 3-methyl group, which may affect its biological activity and binding affinity.
4-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide: Similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant activity against Mycobacterium tuberculosis and are being explored for their anti-tubercular properties.
Uniqueness
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13(18)17-14(19)16-12-6-3-7-15-9-12/h2-9H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJBIAZKHXENEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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